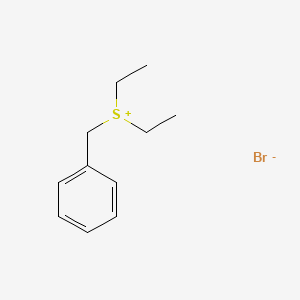![molecular formula C36H33N3 B12603843 2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine CAS No. 643029-58-7](/img/structure/B12603843.png)
2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central imidazo[4,5-c]pyridine core flanked by two biphenyl groups, each substituted with three methyl groups at the 2’, 4’, and 6’ positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions. One common approach is the condensation of 2,4,6-trimethylbenzaldehyde with 2-aminopyridine under acidic conditions to form the imidazo[4,5-c]pyridine core. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with 2,4,6-trimethylbiphenyl to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance reaction efficiency and yield. For example, using a micro fixed-bed reactor packed with a suitable catalyst can significantly reduce reaction time and improve product purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the methyl groups or the biphenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to DNA or proteins, altering their function and leading to therapeutic effects. The compound’s unique structure allows it to engage in π-π stacking interactions and hydrogen bonding, which are crucial for its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl bis(2,4,6-trimethylbenzoyl)phosphine oxide: Known for its use as a photoinitiator in polymer chemistry.
2,4,6-Trimethylpyridine: Used in organic synthesis and as a solvent.
Uniqueness
2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine stands out due to its dual biphenyl substitution, which enhances its stability and reactivity. This unique structural feature makes it particularly valuable in applications requiring high thermal and chemical stability.
Propriétés
Numéro CAS |
643029-58-7 |
|---|---|
Formule moléculaire |
C36H33N3 |
Poids moléculaire |
507.7 g/mol |
Nom IUPAC |
2,2-bis[4-(2,4,6-trimethylphenyl)phenyl]imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C36H33N3/c1-22-17-24(3)34(25(4)18-22)28-7-11-30(12-8-28)36(38-32-15-16-37-21-33(32)39-36)31-13-9-29(10-14-31)35-26(5)19-23(2)20-27(35)6/h7-21H,1-6H3 |
Clé InChI |
UYNMVXBXZURXOM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)C3(N=C4C=CN=CC4=N3)C5=CC=C(C=C5)C6=C(C=C(C=C6C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Urea, N-[(4-chlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12603786.png)
![(10Z)-3,8,19-triazatetracyclo[10.7.0.02,7.013,18]nonadeca-1(12),2(7),3,5,8,10,13,15,17-nonaene](/img/structure/B12603787.png)

![1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene](/img/structure/B12603795.png)
![{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12603807.png)
![6-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603813.png)
propanedinitrile](/img/structure/B12603821.png)
![tert-Butyl(dimethyl){[(3R)-tridec-1-yn-3-yl]oxy}silane](/img/structure/B12603829.png)

![[5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile](/img/structure/B12603836.png)
![5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine](/img/structure/B12603850.png)
![10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one](/img/structure/B12603851.png)
